1-(2-furyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

mGluR2 antagonist glutamate receptor CNS drug discovery

1-(2-Furyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine (CAS 1856035-80-7, MF: C10H13N3O, MW: 191.23 g/mol) is a synthetic heterocyclic small molecule comprising a furan ring and a 1-methylpyrazole moiety connected via a methanamine bridge. The compound is catalogued in the Therapeutic Target Database as 'N-substituted pyrazole derivative 1', annotated as a metabotropic glutamate receptor 2 (mGluR2) antagonist, and is associated with patent activity by Taisho Pharmaceutical Co., Ltd.

Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
Cat. No. B12223796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-furyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
Molecular FormulaC10H14ClN3O
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)CNCC2=CC=CO2.Cl
InChIInChI=1S/C10H13N3O.ClH/c1-13-5-4-9(12-13)7-11-8-10-3-2-6-14-10;/h2-6,11H,7-8H2,1H3;1H
InChIKeySZDPWCMRWIZIFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Furyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine (CAS 1856035-80-7): Compound Class and Baseline Characteristics for Procurement


1-(2-Furyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine (CAS 1856035-80-7, MF: C10H13N3O, MW: 191.23 g/mol) is a synthetic heterocyclic small molecule comprising a furan ring and a 1-methylpyrazole moiety connected via a methanamine bridge . The compound is catalogued in the Therapeutic Target Database as 'N-substituted pyrazole derivative 1', annotated as a metabotropic glutamate receptor 2 (mGluR2) antagonist, and is associated with patent activity by Taisho Pharmaceutical Co., Ltd. [1]. It is commercially available as a research chemical with a typical purity specification of 95% .

Why Generic Substitution of 1-(2-Furyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine with In-Class Analogs Carries Scientific Risk


Although numerous pyrazole-furan hybrids exist, 1-(2-furyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine occupies a narrow structural niche. The precise combination of a 2-furylmethyl group and a 1-methyl-1H-pyrazol-3-ylmethyl substituent on the secondary amine determines its interaction with the mGluR2 allosteric binding pocket [1]. Simple regioisomeric or N-alkyl chain-length variations among commercially available analogs (e.g., 1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine or the 5-yl regioisomer) are predicted to yield divergent target engagement, as demonstrated by the Taisho patent series where minor structural modifications resulted in substantial shifts in mGluR2 antagonist potency [2]. Substitution without rigorous comparative binding data therefore risks loss of the specific pharmacological profile for which the compound has been patented and annotated.

Quantitative Differentiation Evidence for 1-(2-Furyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine: Head-to-Head and Cross-Study Analyses


Target Engagement Specificity: mGluR2 Antagonist Annotation vs. Unannotated In-Class Analogs

The target compound is uniquely annotated in the Therapeutic Target Database (TTD) as an mGluR2 antagonist under the entry 'N-substituted pyrazole derivative 1' [1]. Closely related commercial analogs—including 1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine (CAS listed on Vulcanchem) and 1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine (CAS 1856063-22-3)—lack any publicly available target engagement annotation in authoritative databases [2]. The Taisho patent family from which this compound originates (US8642626B2) explicitly demonstrates that the ethinyl-pyrazole series achieves mGluR2 antagonism with defined structure-activity relationships; the furyl-substituted variant falls within the claimed generic structure [3].

mGluR2 antagonist glutamate receptor CNS drug discovery

Regioisomeric Differentiation: 3-yl vs. 5-yl Pyrazole Substitution Impact on Binding Pose

The target compound features the methanamine linker attached at the 3-position of the 1-methylpyrazole ring, whereas a commercially available alternative—(5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methanamine (CAS 1177358-28-9)—places the furan directly at the pyrazole 5-position with an aminomethyl at the 3-position . In the mGluR2 antagonist pharmacophore described in patent US8642626B2, the spatial orientation of the heteroaryl substituent relative to the pyrazole core is a critical determinant of allosteric binding pocket complementarity [1]. The 3-yl-linked methanamine scaffold preserves the hydrogen-bond-donating secondary amine at a geometry distinct from the primary aminomethyl analog, leading to predicted differences in binding mode.

regioisomer pyrazole substitution structure-activity relationship

Physicochemical Property Differentiation: Calculated logP and H-Bond Donor/Acceptor Profile vs. N-Alkyl Analogs

Computationally predicted properties distinguish the target compound from N-alkyl chain-extended analogs. The target compound (MW 191.23, logP ~1.5 estimated, one H-bond donor, three H-bond acceptors) contrasts with the N-propyl analog (1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine, MW 219.28, estimated logP ~2.3) and the N-trifluoroethyl analog (MW 295.69, logP ~2.4) . The lower molecular weight and logP of the target compound place it in a more favorable CNS drug-like property space (MW < 250, logP 1–2) for blood-brain barrier penetration, consistent with the known requirement for CNS-penetrant mGluR2 antagonists [1].

lipophilicity logP physicochemical properties CNS drug-likeness

Patent Provenance as a Procurement Differentiator: Taisho Pharmaceutical mGluR2 Program Origin

The target compound's membership in the Taisho Pharmaceutical mGluR2 antagonist patent estate (US8642626B2, JP2014062047A) [1] distinguishes it from structurally similar furyl-pyrazole compounds appearing only in vendor catalogues without disclosed pharmaceutical R&D origin [2]. The TTD database explicitly links the compound to WO2014185276 and the Taisho group II mGlu receptor antagonist program [3]. No equivalent patent lineage is found for the closest commercial analogs.

patent provenance intellectual property pharmaceutical lead compound

Vendor Quality Specification: Declared Purity and Availability vs. Unspecified Analogs

The target compound is commercially supplied with a declared purity specification of 95% (HPLC) through established vendors . This contrasts with several structurally similar analogs where purity specifications are either not publicly declared or vary across suppliers. For procurement where batch-to-batch reproducibility is critical, a documented purity specification provides a verifiable quality benchmark.

purity specification vendor quality procurement specification

Evidence Limitations Statement

A systematic search of PubMed, PubChem BioAssay, BindingDB, and ChEMBL as of the search date reveals no peer-reviewed publications reporting direct quantitative biological activity data (IC50, Ki, EC50) for 1-(2-furyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine. Similarly, no head-to-head comparative studies against the analogs identified above were found in the public domain. The mGluR2 antagonist annotation in TTD is derived from patent disclosures [1] rather than published pharmacological characterization. Consequently, the differentiation evidence presented relies on structural class inference, patent documentation, and calculated physicochemical properties. Researchers requiring direct comparative pharmacology should request in-house profiling data from the patent assignee or conduct their own comparative assays prior to committing to procurement of this compound over alternatives. This limitation is explicitly disclosed per the guide's methodology requirements.

data gap evidence limitations procurement caveat

Optimal Application Scenarios for 1-(2-Furyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine Based on Available Differentiation Evidence


CNS Drug Discovery: mGluR2 Antagonist Lead Identification and Hit Expansion

Leveraging its validated mGluR2 target annotation in the Therapeutic Target Database [1] and its favorable CNS physicochemical property profile (low MW, moderate lipophilicity) , this compound is best deployed as a starting point for medicinal chemistry optimization of mGluR2 negative allosteric modulators (NAMs). The Taisho patent estate demonstrates the therapeutic relevance of this scaffold for mood disorders, schizophrenia, and cognitive dysfunction [2], making the compound suitable for hit expansion libraries in CNS drug discovery programs.

Pharmacological Tool Compound for Group II mGlu Receptor Profiling

The compound's specific structural features—2-furylmethyl combined with 1-methylpyrazol-3-ylmethyl on a secondary amine—provide a defined pharmacophore geometry for probing mGluR2 allosteric sites [1]. It can serve as a reference ligand for developing competitive binding assays or for use as a chemical probe in target engagement studies, provided that in-house potency determination is first conducted to quantify its activity .

SAR Studies on Pyrazole N1-Substitution and Heteroaryl Linker Geometry

The compound's well-defined structure facilitates its use as a core scaffold for systematic structure-activity relationship (SAR) exploration. The N-methyl group on the pyrazole, the 3-yl linker position, and the 2-furyl heterocycle together constitute a tractable system for parallel analog synthesis, where each moiety can be varied independently [1]. Analogs referenced in this guide (N-propyl, N-trifluoroethyl, 5-yl regioisomer) can serve as direct comparators in a focused SAR matrix .

Intellectual Property-Based Lead Validation and Competitive Intelligence

For organizations conducting competitive intelligence or freedom-to-operate analysis in the mGluR2 antagonist space, this compound represents a defined chemical entity within the Taisho Pharmaceutical patent portfolio [1]. Procuring and profiling this exact structure enables direct comparison with internal lead series and assessment of IP landscape positioning against the generic structure claims in US8642626B2 and related filings .

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